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Introduction

H-7, also known as 1-(5-isoquinolinesulfonyl)-2-methylpiperazine, is a well-characterized, cell-
permeable protein kinase inhibitor.[1] As a broad-spectrum inhibitor, it has been instrumental in
dissecting a multitude of signal transduction pathways by targeting the ATP-binding site of
several key serine/threonine kinases.[2] This technical guide provides an in-depth overview of
H-7's mechanism of action, its role in various signaling cascades, a compilation of its inhibitory
activities, and detailed experimental protocols for its application in research.

Core Mechanism of Action

H-7 is an isoquinolinesulfonamide derivative that acts as a competitive inhibitor of ATP at the
catalytic domain of protein kinases.[2] Its primary targets include Protein Kinase C (PKC),
cAMP-dependent Protein Kinase (PKA), and cGMP-dependent Protein Kinase (PKG).[3][4] It
also exhibits inhibitory activity against Myosin Light Chain Kinase (MLCK), albeit at higher
concentrations.[5] By inhibiting these kinases, H-7 effectively blocks the phosphorylation of
their downstream substrates, thereby modulating a wide array of cellular processes.

A notable and distinct mechanism of H-7 is its ability to inhibit the phosphorylation of the C-
terminal domain (CTD) of RNA polymerase I1.[6] This action is independent of its effects on
PKC and occurs downstream of Mitogen-Activated Protein Kinase (MAPK), suggesting a direct
or indirect role in regulating transcriptional elongation.[6]
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Quantitative Data: Inhibitory Profile of H-7

The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory
concentrations (IC50) of H-7 against its primary kinase targets. This data provides a
quantitative basis for designing experiments and interpreting results.

Target Kinase Inhibitory Constant (Ki) IC50
Protein Kinase C (PKC) 6.0 uM 6.0 uM[5]
cAMP-dependent Protein

) 3.0 uM 3.0 uM[5]
Kinase (PKA)
cGMP-dependent Protein

. 5.8 uM[5]
Kinase (PKG)
Myosin Light Chain Kinase

97.0 pM[5]

(MLCK)

Role in Key Signal Transduction Pathways

H-7's broad-spectrum activity allows it to intersect with multiple critical signaling pathways.

Protein Kinase C (PKC) Pathway

The PKC family of kinases are central regulators of cellular proliferation, differentiation,
apoptosis, and immune responses. H-7's inhibition of PKC has been shown to block tumor cell
invasion and metastasis by suppressing the ERK1/2 signaling pathway, which in turn
downregulates the expression and activity of matrix metalloproteinases (MMPS).[3]
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H-7 inhibits the PKC signaling cascade.

cAMP-dependent Protein Kinase (PKA) Pathway

The PKA pathway is a primary signaling route for many hormones and neurotransmitters,
regulating metabolism, gene expression, and cell growth. H-7's inhibition of PKA can impact
these processes. For instance, in T-cell activation, while H-7 inhibits proliferation, it does not
affect IL-2 production, suggesting a dissection of signaling pathways downstream of PKA.
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H-7 blocks the PKA signaling pathway.

Myosin Light Chain Kinase (MLCK) and the Rho/ROCK
Pathway

H-7's inhibition of MLCK affects smooth muscle contraction and cell motility.[5][7] This occurs
through the prevention of myosin light chain phosphorylation, a critical step for actomyosin
contraction. This mechanism is particularly relevant in studies of vascular smooth muscle

relaxation and cancer cell migration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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